[1][2] Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers Focus: Synthesis, Properties, and Application in Pharmaceutical Intermediates...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Content Type: Technical Guide & Whitepaper
Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers
Focus: Synthesis, Properties, and Application in Pharmaceutical Intermediates[1][2]
Executive Summary
4-Fluoro-3-hydroxybenzoic acid tert-butyl ester (CAS: 847943-90-2) is a specialized building block employed in the synthesis of complex pharmaceutical agents.[1][2] Its structural value lies in the orthogonal protection it offers: the tert-butyl ester masks the carboxylic acid, allowing selective chemical modification of the phenolic hydroxyl group (position 3) or the aromatic core, without interference from the acidic moiety.[1][2]
This guide details the physicochemical profile, robust synthetic pathways, and strategic applications of this ester, specifically in the development of Selective Androgen Receptor Modulators (SARMs) and Thyroid Hormone Receptor agonists .[1][2] It serves as a critical reference for optimizing yield and selectivity during early-stage drug discovery and process scale-up.[1][2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound is an amphiphilic disubstituted benzene derivative.[1][2] The fluorine atom at position 4 imparts metabolic stability (blocking para-hydroxylation), while the tert-butyl group provides steric bulk and resistance to nucleophilic attack, making it stable under basic conditions that would hydrolyze methyl or ethyl esters.[1][2]
Table 1: Physicochemical Profile[1][2][4]
Property
Data / Description
Chemical Name
tert-Butyl 4-fluoro-3-hydroxybenzoate
CAS Number
847943-90-2
Molecular Formula
C₁₁H₁₃FO₃
Molecular Weight
212.22 g/mol
Physical State
White to off-white crystalline solid
Solubility
Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
pKa (Phenol)
~8.5 (Predicted; acidic due to F-inductive effect)
Synthesizing tert-butyl esters from phenols requires careful selection of reagents to avoid competitive alkylation of the phenolic hydroxyl group.[1][2] Two primary methods are recommended based on scale and available equipment.
Method A: Boc-Anhydride (Laboratory Scale - High Selectivity)
This method utilizes Di-tert-butyl dicarbonate (Boc₂O) and is preferred for gram-scale synthesis due to mild conditions and high chemoselectivity for the carboxylate over the phenol.[1][2]
For kilogram-scale production, acid-catalyzed addition of isobutylene is standard.[1][2] However, this method risks forming the tert-butyl ether at the phenolic position, requiring strict temperature control.[1][2]
Purification: Requires column chromatography or crystallization to remove the ether byproduct.[1][2]
Visualization: Synthetic Workflow
The following diagram illustrates the decision matrix and reaction flow for synthesizing and utilizing this intermediate.
Figure 1: Synthetic pathways for tert-butyl 4-fluoro-3-hydroxybenzoate and its downstream utility in ether synthesis.
Applications in Drug Discovery[1][2][5]
This ester is not merely a protected intermediate; it is a strategic scaffold for "Fragment-Based Drug Design" (FBDD).[1][2]
Orthogonal Protection Strategy
In the synthesis of Selective Androgen Receptor Modulators (SARMs) , the carboxylic acid must remain protected while the 3-hydroxyl group undergoes Williamson ether synthesis or Mitsunobu reactions.[1][2]
Protocol: The tert-butyl ester withstands basic conditions (e.g., K₂CO₃/DMF used in alkylation) where methyl/ethyl esters might undergo saponification or transesterification.[2]
Deprotection: The tert-butyl group is cleaved quantitatively using Trifluoroacetic acid (TFA) or HCl in Dioxane, leaving the newly formed ether linkage intact.[1][2]
Bioisosteric Replacement
The "4-fluoro-3-hydroxy" motif is often used to mimic the metabolic stability of halogenated phenols found in thyroid hormones (T3/T4).[1][2] The fluorine atom at the 4-position blocks metabolic oxidation (para-hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life of the final drug candidate.[1][2]
Analytical Characterization Standards
Researchers utilize this ester as a reference standard to monitor the progress of esterification reactions via HPLC or GC-MS, ensuring that the "acid-to-ester" conversion is complete before proceeding to valuable coupling steps.[1][2]
Analytical Specifications (Expected)
To validate the identity of the synthesized compound, the following spectral data should be confirmed.
While specific toxicological data for this ester is limited, it should be handled with the same precautions as its parent acid and alkyl halides.[1][2]
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2]
Inhalation Risk: Handle in a fume hood to avoid inhalation of dust.[1][2][3]
Stability: The compound is acid-sensitive.[1][2] Avoid exposure to acidic vapors (HCl, TFA) during storage, as this will catalyze premature deprotection to the parent acid.[1][2]
First Aid: In case of skin contact, wash with soap and water.[1][2][3] If eyes are exposed, rinse for 15 minutes and seek medical attention.[1][2]
References
BenchChem. (2025).[1][2] Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. Retrieved from [1][2]
Vertex Pharmaceuticals. (2010).[1][2] Selective Androgen Receptor Modulators. US Patent Application US20100041721A1.[1][2] Retrieved from
Application Notes and Protocols for the Synthesis of Acoramidis Utilizing a Tert-butyl Protected Intermediate
Introduction: Acoramidis, a Novel Stabilizer of Transthyretin Acoramidis (formerly known as AG10) is an orally bioavailable small molecule that acts as a potent and selective kinetic stabilizer of transthyretin (TTR).[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Acoramidis, a Novel Stabilizer of Transthyretin
Acoramidis (formerly known as AG10) is an orally bioavailable small molecule that acts as a potent and selective kinetic stabilizer of transthyretin (TTR).[1][2] Transthyretin is a transport protein for thyroxine and retinol.[3] In a disease state known as transthyretin amyloidosis (ATTR), genetic mutations or age-related changes can cause the TTR tetramer to dissociate into monomers. These monomers can misfold and aggregate into amyloid fibrils that deposit in various organs, most notably the heart, leading to transthyretin amyloid cardiomyopathy (ATTR-CM).[4][5] Acoramidis is designed to mimic the stabilizing effect of a naturally occurring protective TTR gene variant (T119M).[4][6] It binds to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation, which is the rate-limiting step in the amyloidogenic cascade.[7][8] This mechanism has been shown to significantly reduce cardiovascular-related hospitalizations and all-cause mortality in patients with ATTR-CM.[6][9]
The chemical structure of Acoramidis is 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoic acid.[10] Its synthesis requires a strategic approach to assemble the three key fragments: the 4-fluoro-3-hydroxybenzoic acid core, the dimethyl-pyrazole ring, and the propyl linker. A key challenge in the synthesis is the presence of a carboxylic acid and a phenolic hydroxyl group on the same aromatic ring, which have competing reactivity. This necessitates a protection strategy, which will be a central focus of this guide.
Strategic Overview of Acoramidis Synthesis
A logical retrosynthetic analysis of Acoramidis (I) suggests a disconnection at the ether linkage, leading to two primary building blocks: a suitably protected 4-fluoro-3-hydroxybenzoic acid derivative (II) and a side chain containing the dimethyl-pyrazole moiety, such as 4-(3-halopropyl)-3,5-dimethyl-1H-pyrazole (III). The carboxylic acid of the benzoic acid core must be protected to prevent it from reacting under the basic conditions typically used for the subsequent Williamson ether synthesis. While patent literature often describes the use of a methyl ester, this guide will focus on the use of a tert-butyl ester as the protecting group. The tert-butyl group offers the advantage of being stable to many nucleophilic and basic conditions while being readily removable under acidic conditions, providing an orthogonal deprotection strategy.
Caption: Retrosynthetic analysis of Acoramidis.
Part 1: Synthesis of Key Intermediate: Tert-butyl 4-fluoro-3-hydroxybenzoate
Causality Behind Experimental Choices: The first critical step is the protection of the carboxylic acid of 4-fluoro-3-hydroxybenzoic acid. Direct alkylation of the unprotected acid would lead to a mixture of O-alkylation at the phenol and esterification at the carboxylic acid. A tert-butyl ester is an excellent choice for a protecting group as it is introduced under acidic conditions that do not affect the phenolic hydroxyl group and is later removed under conditions that will not cleave the newly formed ether bond.
Protocol 1: Tert-butylation of 4-fluoro-3-hydroxybenzoic acid
This protocol describes the synthesis of tert-butyl 4-fluoro-3-hydroxybenzoate from 4-fluoro-3-hydroxybenzoic acid using isobutylene gas in the presence of an acid catalyst.
Materials:
4-fluoro-3-hydroxybenzoic acid
Dioxane (anhydrous)
Concentrated Sulfuric Acid (H₂SO₄)
Isobutylene gas
High-pressure reaction vessel
Saturated sodium bicarbonate (NaHCO₃) solution
Ethyl acetate (EtOAc)
Saturated sodium chloride (brine) solution
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a high-pressure reaction vessel, dissolve 4-fluoro-3-hydroxybenzoic acid (1.0 eq) in anhydrous dioxane.
Cool the vessel to -78 °C using a dry ice/acetone bath.
Carefully condense an excess of isobutylene gas (approx. 5-10 eq) into the vessel.
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the cooled mixture.
Seal the reaction vessel and allow it to warm to room temperature.
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Upon completion, cool the vessel back to -78 °C before carefully opening it.
Slowly pour the reaction mixture into a beaker containing an excess of saturated NaHCO₃ solution to quench the acid and neutralize any unreacted starting material.
Allow any excess isobutylene to evaporate in a well-ventilated fume hood.
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel to yield pure tert-butyl 4-fluoro-3-hydroxybenzoate.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Expected Yield
tert-butyl 4-fluoro-3-hydroxybenzoate
C₁₁H₁₃FO₃
212.22
75-85%
Table 1: Properties of the synthesized intermediate.
Part 2: Williamson Ether Synthesis for Acoramidis Precursor Assembly
Causality Behind Experimental Choices: With the carboxylic acid protected, the phenolic hydroxyl group is now free to act as a nucleophile in a Williamson ether synthesis. This reaction will form the crucial ether linkage between the aromatic core and the pyrazole-containing side chain. A strong base is required to deprotonate the phenol, and a polar aprotic solvent like DMF or acetonitrile is ideal for this Sₙ2 reaction.
Protocol 2: Coupling of Protected Intermediate with Pyrazole Side Chain
This protocol details the etherification of tert-butyl 4-fluoro-3-hydroxybenzoate with 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole.
Materials:
Tert-butyl 4-fluoro-3-hydroxybenzoate (from Part 1)
4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate (EtOAc)
Water
Brine
Procedure:
To a round-bottom flask, add tert-butyl 4-fluoro-3-hydroxybenzoate (1.0 eq), 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
Heat the reaction mixture to 60-80 °C and stir vigorously.
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
After completion, cool the mixture to room temperature.
Pour the reaction mixture into water and extract with ethyl acetate (3x).
Combine the organic extracts and wash thoroughly with water (to remove DMF) and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting crude product, tert-butyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate, by flash column chromatography.
Caption: Workflow for the Williamson ether synthesis step.
Part 3: Deprotection to Yield Final Acoramidis Product
Causality Behind Experimental Choices: The final step is the removal of the tert-butyl protecting group to reveal the carboxylic acid of Acoramidis. Tert-butyl esters are highly susceptible to acid-catalyzed hydrolysis. A strong acid like trifluoroacetic acid (TFA) is effective for this transformation at room temperature, often in a chlorinated solvent like dichloromethane (DCM). This method is clean and high-yielding.
Protocol 3: Acid-Catalyzed Deprotection of the Tert-butyl Ester
Materials:
Tert-butyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate (from Part 2)
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Saturated sodium bicarbonate (NaHCO₃) solution
1M Hydrochloric acid (HCl)
Procedure:
Dissolve the tert-butyl protected Acoramidis (1.0 eq) in dichloromethane.
To this solution, add an excess of trifluoroacetic acid (e.g., 5-10 eq) at room temperature.
Stir the mixture and monitor the reaction by TLC. The reaction is typically complete in 1-3 hours.
Once the starting material is consumed, remove the DCM and excess TFA under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water.
To crystallize the product, adjust the pH of the aqueous layer to be acidic (pH ~4-5) using 1M HCl, which may cause the product to precipitate.
Alternatively, the product can be extracted and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).
Filter the solid product, wash with cold water, and dry under vacuum to yield pure Acoramidis.
Final Product Characterization
The final Acoramidis product should be characterized to confirm its identity and purity.
Analysis
Expected Result
¹H NMR
Peaks corresponding to the aromatic, pyrazole, and propyl chain protons with correct integration.
¹³C NMR
Peaks corresponding to all unique carbons in the molecule.
Mass Spec (ESI+)
Calculated for C₁₅H₁₈FN₂O₃⁺ [M+H]⁺: 293.13. Found: ~293.1.
HPLC Purity
>98%
Table 2: Analytical specifications for Acoramidis.
Troubleshooting Guide
Problem
Potential Cause
Suggested Solution
Low yield in Protocol 1 (Tert-butylation)
Incomplete reaction; insufficient isobutylene or catalyst.
Ensure excess isobutylene is used. Increase reaction time or add a small amount of additional acid catalyst.
Side products in Protocol 2 (Ether Synthesis)
Competing N-alkylation of the pyrazole ring.
Ensure a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is used. Avoid stronger bases like NaH which can deprotonate the pyrazole N-H.
Incomplete reaction in Protocol 2
Starting materials are not pure/dry; insufficient base or heat.
Ensure all reactants and solvents are anhydrous. Increase the amount of base and/or the reaction temperature.
Incomplete deprotection in Protocol 3
Insufficient acid or reaction time.
Increase the amount of TFA or the reaction time. Monitor closely by TLC.
Difficulty in final product isolation
Product is soluble in the workup solvent.
Carefully adjust the pH to the isoelectric point to induce precipitation. Test various recrystallization solvents.
PrepChem.com. Synthesis of C. Tert-butyl 4-hydroxybenzoate. [Link]
Google P
IUPHAR/BPS Guide to PHARMACOLOGY. acoramidis. [Link]
Google Patents.
PubMed. Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. [Link]
Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
Google Patents. WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof.
Google Patents. US9913826B2 - Compounds and compositions that bind and stabilize transthyretin and their use for inhibiting transthyretin amyloidosis and protein-protein interactions.
Selective alkylation of the 3-hydroxy group in tert-butyl 4-fluoro-3-hydroxybenzoate
Executive Summary This guide details the protocol for the selective O-alkylation of tert-butyl 4-fluoro-3-hydroxybenzoate (1) . This substrate is a critical building block in the synthesis of kinase inhibitors (e.g., EGF...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocol for the selective O-alkylation of tert-butyl 4-fluoro-3-hydroxybenzoate (1) . This substrate is a critical building block in the synthesis of kinase inhibitors (e.g., EGFR, BTK targets) and PROTAC linkers.
The primary challenge with this substrate is chemoselectivity . The molecule contains three reactive sites:[1]
3-Hydroxyl Group (Target): The nucleophile for alkylation.
4-Fluorine Atom (Competitor): Located para to the electron-withdrawing ester, this position is activated for Nucleophilic Aromatic Substitution (
). Uncontrolled conditions can lead to dimerization via ether linkage (Ar-O-Ar).
tert-Butyl Ester (Sensitive Group): Acid-labile; requires base-stable conditions but is susceptible to hydrolysis under harsh alkaline environments.
This protocol establishes a self-validating workflow to maximize O-alkylation yield while suppressing
side reactions and ester cleavage.
Strategic Analysis & Mechanism
Electronic Environment & Risk Assessment
The substrate features a "push-pull" electronic system.
Activation: The tert-butyl ester at C1 withdraws electron density, activating the C4-Fluorine bond toward nucleophilic attack.
Deactivation: The 3-hydroxyl group is electron-donating. However, upon deprotonation by a base, the resulting phenoxide (1a) becomes a strong nucleophile.
The Critical Failure Mode (Dimerization):
If the concentration of phenoxide (1a) is too high or the temperature is elevated, (1a) can attack the C4-position of a neutral starting molecule (1) , displacing fluoride and forming a diaryl ether dimer.
Control Strategy:
Base Selection: Use mild bases (
, ) to buffer the phenoxide concentration.
Solvent Effects: Use polar aprotic solvents (DMF, NMP) to enhance the nucleophilicity of the oxygen toward the alkyl halide (electrophile) rather than the aryl fluoride.
Stoichiometry: Slight excess of alkylating agent to ensure the phenoxide reacts with the alkyl halide faster than it can attack the substrate.
Experimental Protocols
Protocol A: Standard Base-Mediated Alkylation (Alkyl Halides)
Best for primary alkyl bromides/iodides and simple benzyl halides.
Best for secondary alcohols or when alkyl halides are unstable/unavailable.
Reagents:
Substrate (1.0 equiv)
Alcohol (R-OH) (1.2 equiv)
Phosphine:
or Polymer-bound (1.5 equiv)
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
Solvent: Anhydrous THF or Toluene
Step-by-Step Procedure:
Preparation: Dissolve Substrate, Alcohol, and
in anhydrous THF under Argon. Cool to 0 °C .
Addition: Add DIAD dropwise over 15 minutes. Maintain temperature < 5 °C to prevent side reactions.
Warming: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours.
Quench: Add water (0.5 mL) to quench excess betaine intermediate.
Purification: Concentrate and purify via flash chromatography. (Note:
removal can be difficult; consider using polymer-bound for easier workup).
Process Visualization (Workflow & Logic)
Reaction Logic & Selectivity Pathways
The following diagram illustrates the competitive pathways. The "Green Path" is the desired alkylation. The "Red Path" is the dimerization failure mode.
Figure 1: Mechanistic pathways showing the competition between desired O-alkylation and undesired SnAr dimerization.
Experimental Workflow
Figure 2: Step-by-step operational workflow for the base-mediated alkylation protocol.
Data & Troubleshooting
Solvent & Base Selection Matrix
Condition
Reaction Rate
Selectivity (vs SnAr)
Recommendation
/ DMF
High
Good (< 60°C)
Standard Protocol
/ Acetone
Low
Excellent
Use for highly reactive R-X (e.g., Allyl bromide)
/ DMF
Very High
Moderate
Use for steric/sluggish R-X; Watch temp closely
NaH / THF
Extremely High
Poor
Avoid. High risk of F-displacement and ester cleavage.
Troubleshooting Guide
Issue: Low Conversion.
Cause: Poor solubility of base or "stalled" reaction.
Fix: Add catalytic Potassium Iodide (KI) or switch to
(higher solubility in DMF).
Issue: Dimer Formation (New lipophilic spot on TLC).
Cause: Temperature too high or local concentration of phenoxide too high.
Fix: Lower temperature to 40 °C. Dilute reaction to 0.1 M. Add R-X before adding base (inverse addition) to ensure electrophile is present immediately upon deprotonation.
Tert-butyl deprotection methods for 4-fluoro-3-hydroxybenzoate derivatives
An Application Guide to Tert-butyl Ether Deprotection for 4-Fluoro-3-hydroxybenzoate Scaffolds Introduction: Navigating the Deprotection of Phenolic Intermediates In the landscape of modern organic synthesis, particularl...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Tert-butyl Ether Deprotection for 4-Fluoro-3-hydroxybenzoate Scaffolds
Introduction: Navigating the Deprotection of Phenolic Intermediates
In the landscape of modern organic synthesis, particularly in the development of pharmaceutical agents, the 4-fluoro-3-hydroxybenzoic acid scaffold is a critical structural motif and intermediate.[1][2][3] Its synthesis often necessitates the use of protecting groups to mask the reactive phenolic hydroxyl, enabling selective transformations at other positions of the molecule. Among the arsenal of protecting groups, the tert-butyl (t-Bu) group is a frequent choice for phenols due to its steric bulk and general stability across a wide range of reaction conditions, including Wittig reactions and reductions.[4]
However, the very stability that makes the tert-butyl ether a reliable protecting group also presents the final challenge in a synthetic sequence: its efficient and clean removal. The deprotection step is not merely a routine procedure; it is a critical juncture that demands careful consideration of the substrate's overall functionality. The presence of a methyl or ethyl ester on the benzoate, coupled with the electron-withdrawing nature of the fluorine atom, requires a deprotection strategy that is both robust and chemoselective.
This guide provides an in-depth exploration of established and effective methods for the deprotection of tert-butyl protected 4-fluoro-3-hydroxybenzoate derivatives. Moving beyond a simple listing of reagents, we delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and a logical framework for selecting the optimal method for your specific synthetic context.
The Core Mechanism: An Acid-Catalyzed Pathway
The cleavage of tert-butyl ethers is most commonly achieved under acidic conditions.[5][6] The reaction proceeds through a pathway that capitalizes on the exceptional stability of the resulting tert-butyl carbocation. This is generally an SN1-type mechanism for tertiary ethers.[5][6][7]
The mechanistic steps are as follows:
Protonation: A strong acid protonates the ether oxygen, transforming the alkoxy group into a good leaving group (an alcohol).[5][8]
Carbocation Formation: The C-O bond cleaves, releasing the phenol and forming a relatively stable tertiary carbocation.[6][8]
Fate of the Cation: The tert-butyl cation is then neutralized. It can be trapped by a nucleophile or, more commonly, lose a proton to form isobutylene, a volatile gas that conveniently escapes the reaction mixture.[9][10]
This process is visualized in the diagram below.
Caption: General mechanism for acid-catalyzed tert-butyl ether cleavage.
Part 1: The Workhorse Method - Trifluoroacetic Acid (TFA)
The use of Trifluoroacetic Acid (TFA), often in a mixture with a non-nucleophilic solvent like Dichloromethane (DCM), is the most prevalent and robust method for cleaving tert-butyl ethers.[11][12] Its high acidity and volatility make it highly effective and easy to remove post-reaction.
Causality and Experimental Insights:
TFA is a strong organic acid capable of readily protonating the ether oxygen. DCM is used as a solvent because it is inert to the acidic conditions and effectively solubilizes a wide range of organic substrates. The reaction is typically performed at room temperature and is often complete within a few hours.[11] A significant consideration is the fate of the electrophilic tert-butyl cation generated in situ. In molecules containing nucleophilic functionalities (like tryptophan or methionine residues in peptides), this cation can lead to unwanted alkylation side products.[13] To mitigate this, "scavengers" such as triisopropylsilane (TIS) or water are often added to trap the cation.[13][14]
Dissolve the tert-butyl protected substrate in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask.
Cool the solution to 0 °C using an ice bath. This is to control any potential exotherm upon the addition of the strong acid.
Slowly add an equal volume of TFA to the stirred solution (creating a 1:1 or 50% v/v mixture).[15]
Remove the ice bath and allow the reaction to warm to room temperature.
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete in 30 minutes to 4 hours.[14]
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
To ensure complete removal of residual TFA, which can be tenacious, co-evaporate the crude product with a solvent like toluene or methanol (2-3 times).
The resulting crude product (the free phenol) can then be purified by crystallization, precipitation from a non-polar solvent (like cold diethyl ether), or column chromatography.
Safety Note: TFA is highly corrosive. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
Part 2: Milder & Greener Alternatives
While TFA is highly effective, its harshness can be detrimental to sensitive substrates. In such cases, or when a more environmentally benign process is desired, milder acidic conditions are preferable.
Method A: Aqueous Phosphoric Acid
Aqueous phosphoric acid (85 wt%) has emerged as an effective, mild, and selective reagent for the deprotection of tert-butyl ethers and esters.[16][17] It offers excellent compatibility with other acid-sensitive groups like benzyl esters and some silyl ethers.[16][17]
Causality and Experimental Insights:
Despite being a mineral acid, phosphoric acid is less corrosive and aggressive than TFA. The presence of water in the commercial 85% solution facilitates the reaction and work-up. This method often requires gentle heating to proceed at a reasonable rate but provides high yields with a simple extraction-based work-up.[12][15]
Heat the biphasic mixture to 40-60 °C with vigorous stirring to ensure adequate mixing.
Monitor the reaction by TLC or LC-MS.
After completion, cool the mixture to room temperature.
Dilute the reaction with water and a suitable organic solvent for extraction (e.g., ethyl acetate).
Separate the organic layer. Wash it with water and then with a saturated sodium bicarbonate solution to remove residual acid, followed by a brine wash.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Method B: Lewis Acid Catalysis with Zinc Bromide
Lewis acids like zinc bromide (ZnBr₂) offer a different approach to catalysis, activating the ether oxygen towards cleavage under generally anhydrous conditions.[11][18] This method can sometimes provide chemoselectivity not achievable with strong Brønsted acids.
Causality and Experimental Insights:
The Lewis acidic zinc center coordinates to the ether oxygen, weakening the C-O bond and facilitating its cleavage. This method is particularly useful when trying to avoid strong proton sources. However, it's important to note that while selectivity between different tert-butyl groups (e.g., ester vs. ether) can sometimes be achieved, in other cases, both may be cleaved.
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
Dissolve the substrate in anhydrous DCM under an inert atmosphere.
Add solid anhydrous ZnBr₂ (typically 1.5 to 3 equivalents) to the solution.
Stir the reaction at room temperature. The reaction may be slow and can require extended periods (monitor over 12-24 hours).
Monitor the reaction's progress by TLC or LC-MS.
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
Extract the product with DCM or ethyl acetate.
Wash the combined organic layers with water and brine, dry over sodium sulfate, filter, and concentrate to obtain the crude product for purification.
Part 3: Reagent-Free Thermal Deprotection
For highly sensitive molecules where any acidic reagent is problematic, thermal cleavage presents a unique, reagent-free alternative. This method relies on high temperatures to induce an elimination reaction.
Causality and Experimental Insights:
At elevated temperatures (typically 120-240 °C), the tert-butyl ether can undergo thermolysis, eliminating isobutylene gas and yielding the desired phenol.[19] This process is often carried out in high-boiling protic solvents or, more efficiently, in continuous plug flow reactors which allow for precise control over the high temperatures and short reaction times required.[19][20] While powerful, this method requires specialized equipment and is less common in a standard laboratory setting.
Method Selection Guide
Choosing the right deprotection strategy is crucial for success. The decision should be based on the substrate's stability, the presence of other protecting groups, and available laboratory equipment.
Requires high temperatures and specialized flow equipment.[19]
Decision-Making Workflow
Caption: Workflow for selecting an appropriate deprotection method.
References
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932–6938. Available from: [Link]
Reddy, T. S., et al. (1997). Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Tetrahedron Letters, 38(13), 2425-2428.
Lee, J., et al. (2011). Facile Deprotection of Aromatic tert-Butyl and Allylic Esters Under Microwave Irradiation Conditions. Synthetic Communications, 41(11), 1593-1598. Available from: [Link]
Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. Available from: [Link]
Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. Available from: [Link]
Organic Chemistry Portal. (n.d.). Trimethylsilyl Iodide (TMSI). Available from: [Link]
Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry, 25(23), 6353-6358. Available from: [Link]
Khan Academy. (2018). Ether cleavage with strong acids. YouTube. Available from: [Link]
Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615-685.
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available from: [Link]
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available from: [Link]
Vaia. (n.d.). Write the mechanism of the acid-induced cleavage of tert-butyl cyclohexyl ether to yield cyclohexanol and 2-methylpropene. Available from: [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available from: [Link]
Zhang, Q., et al. (2014). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)
MDPI. (2022). A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. Available from: [Link]
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available from: [Link]
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. PMC. Available from: [Link]
Jadhav, V. H., et al. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
LibreTexts Chemistry. (2024). 18.4: Reactions of Ethers- Acidic Cleavage. Available from: [Link]
BenchChem. (n.d.). Orthogonal Deprotection Strategies in the Presence of Methyl Ethers. Technical Support Center.
Pramanik, S., et al. (2020). Mild and selective deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24300-24304.
PMC. (n.d.). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection.
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Available from: [Link]
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available from: [Link]
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available from: [Link]
ResearchGate. (2010). An Eco-sustainable Erbium(III)
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Available from: [Link]
Reddit. (2025). Method to remove Boc in the presence of t-butylester. r/Chempros.
BenchChem. (n.d.). A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers.
Sakagami, M., et al. (2004). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Tetrahedron Letters, 45(3), 561-564. Available from: [Link]
The Organic Chemistry Tutor. (2020). TBAF Deprotection Mechanism. YouTube.
Scientific Update. (2023). Hey Phenol- Everyone has their Cross to Bear. Available from: [Link]
Removing unreacted 4-fluoro-3-hydroxybenzoic acid from reaction mixtures
Welcome to the Technical Support Center for Reaction Work-Ups . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Reaction Work-Ups . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically sound strategies for removing unreacted 4-fluoro-3-hydroxybenzoic acid (4-F-3-OH-BA) from reaction mixtures.
4-F-3-OH-BA is a highly versatile fluorinated aromatic building block used extensively in medicinal chemistry[1]. However, its dual acidic nature—featuring both a carboxylic acid (pKa ~4.0) and a phenolic hydroxyl group (pKa ~9-10)—often complicates downstream purification[1]. This guide provides self-validating protocols, troubleshooting steps, and mechanistic insights to ensure high-purity product recovery.
Causality & Mechanism:
The fundamental principle of this extraction relies on the pKa differential between the carboxylic acid moiety (pKa ~4.0) and the phenolic hydroxyl group (pKa ~9.0). By utilizing a mild base such as saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3), you selectively deprotonate the carboxylic acid without ionizing the phenol[2][3]. This transforms the unreacted 4-F-3-OH-BA into a highly water-soluble sodium carboxylate salt, forcing it into the aqueous phase while your less acidic target product remains in the organic phase.
Step-by-Step Protocol:
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
Neutralization: Add an equal volume of saturated aqueous NaHCO₃.
Partitioning: Mix vigorously in a separatory funnel. Crucial: Vent frequently to release CO₂ gas generated by the neutralization of the acid.
Separation: Allow the phases to separate. Drain the aqueous layer.
Optimization: Extract the aqueous layer twice more with fresh organic solvent to recover any trace product.
Self-Validation Check: Acidify a 1 mL aliquot of the discarded aqueous extract with 1M HCl to pH ~2. The immediate formation of a white precipitate (protonated 4-F-3-OH-BA) confirms successful partitioning[1]. If no precipitate forms, the extraction failed or no unreacted acid was present.
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Workflow for Liquid-Liquid Extraction of 4-fluoro-3-hydroxybenzoic acid.
Causality & Mechanism:
When LLE is unviable (e.g., your target product is water-soluble or highly prone to emulsion), polymer-supported amine resins (such as aminomethyl polystyrene) act as macroscopic, insoluble bases[4][5]. The primary amine groups on the porous resin matrix ionically bind the unreacted carboxylic acid, physically sequestering it from the solution. Because the resin is macroscopic, the bound impurity is removed via simple filtration[6].
Step-by-Step Protocol:
Solvation: Dissolve the crude mixture in a solvent that promotes resin swelling (e.g., THF, DCM, or DMF)[6].
Resin Addition: Add 2.5 to 3.0 equivalents of aminomethyl polystyrene resin (relative to the estimated unreacted 4-F-3-OH-BA).
Incubation: Agitate gently on an orbital shaker at room temperature for 2 to 4 hours. Do not use a magnetic stir bar, as physical grinding will pulverize the resin beads and clog filters.
Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4).
Self-Validation Check: Spot the filtrate on a TLC plate alongside a reference standard of 4-F-3-OH-BA. If the spot corresponding to the acid is absent, scavenging is complete. If present, add 1 more equivalent of resin to the filtrate and re-agitate.
Isolation: Wash the resin cake with 2 column volumes of the reaction solvent. Concentrate the filtrate to yield the purified product.
Solid-phase extraction workflow using amine-functionalized scavenger resins.
🛠 Troubleshooting Guide
Issue: I am forming a stubborn emulsion during the NaHCO₃ wash. How do I break it?
Root Cause: Emulsions often occur due to the amphiphilic nature of partially deprotonated phenolic compounds or the presence of microscopic particulates stabilizing the solvent interface.
Resolution:
Add saturated brine (NaCl) to the aqueous layer. Increasing the ionic strength decreases the solubility of organic compounds in the aqueous phase ("salting out") and increases density disparity.
Filter the biphasic mixture through a thin pad of Celite to strip out microscopic insoluble particulates.
If the product is thermally stable, gently warm the separatory funnel to reduce solvent viscosity.
Issue: My target product is also being extracted into the basic aqueous layer.
Root Cause: Your product likely possesses acidic protons (e.g., a phenol, tetrazole, or sulfonamide) with a pKa similar to or lower than the extraction pH (~8.3).
Resolution: Abandon LLE and switch to the Solid-Phase Scavenging method (Method B)[5]. Alternatively, use a precisely buffered aqueous wash (e.g., pH 5.5-6.0 phosphate buffer) that is strong enough to deprotonate the carboxylic acid (pKa ~4.0) but weak enough to leave your product protonated.
Issue: The scavenger resin is not completely removing the 4-F-3-OH-BA.
Root Cause: Incomplete scavenging is usually a kinetic or steric accessibility issue. The acid cannot reach the amine sites inside the polymer pores.
Resolution: Ensure you are using a solvent that highly swells the resin (DCM or THF are superior to aliphatic hydrocarbons)[6]. If the solvent is correct, increase the contact time or gently heat the mixture to 40°C to increase diffusion rates.
❓ Frequently Asked Questions (FAQs)
Q1: Does the fluorine atom at the 4-position affect the removal process?A: Yes. The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This slightly increases the acidity of both the carboxylic acid and the adjacent phenolic hydroxyl group compared to unsubstituted benzoic acid. While this makes the acid easier to deprotonate with weaker bases, it also increases its hydrogen-bonding affinity for polar solvents, requiring rigorous and repeated washing for complete removal[1].
Q2: Can I use vacuum distillation to remove unreacted 4-F-3-OH-BA?A: No. 4-Fluoro-3-hydroxybenzoic acid is a crystalline solid with a high melting point (214-218 °C)[7]. It is not volatile under standard vacuum distillation conditions. Attempting to distill it out will likely result in the thermal degradation of your target product. Distillation is typically reserved for lower molecular weight, volatile acids or specific high-temperature esterification workflows using entrainers[8].
📊 Quantitative Data Summary
The following table summarizes the operational metrics of the primary removal strategies to help you select the best approach for your specific workflow:
Removal Strategy
Average Efficiency
Processing Time
Reagent Cost
Scalability
Best Suited For
Liquid-Liquid Extraction (NaHCO₃)
>95%
30-45 mins
Low
High (Multi-kg)
Neutral or basic target products
Aminomethyl Scavenger Resin
>98%
2-4 hours
High
Moderate (<100g)
Acid-sensitive or water-soluble products
Silica Gel Chromatography
85-90%
2-6 hours
Moderate
Low (<50g)
Complex mixtures with similar polarities
📚 References
Aminomethyl Resin - Sunresin . Sunresin. Available at: [Link]
US6897262B2 - Scavenger resin and processes for the use thereof . Google Patents. Available at:
Strategies in organic synthesis - Wipf Group . University of Pittsburgh. Available at:[Link]
Solved: If a small amount of carboxylic acid is produced in the... . Gauthmath. Available at: [Link]
WO2019059801A1 - Method for preparing benzoic acid esters . Google Patents. Available at:
Liquid-liquid Extraction and Stripping . PSC Engineering. Available at: [Link]
Technical Support Center: tert-Butyl Ester Synthesis & Polymerization Control
The following guide serves as a Technical Support Center for researchers encountering polymerization issues during tert-butyl ester synthesis. Status: Operational Current Topic: Minimizing Polymerization Side Reactions T...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a Technical Support Center for researchers encountering polymerization issues during tert-butyl ester synthesis.
Status: Operational
Current Topic: Minimizing Polymerization Side Reactions
Ticket Priority: High (Irreversible Sample Loss Risk)
Triage & Method Selection
Before starting, select the correct protocol based on your substrate's polymerization risk profile. Minimizing side reactions starts with choosing the right pathway.
Decision Matrix: Pathway Selection
The following logic tree helps you avoid polymerization by selecting the method that minimizes exposure to the specific triggers (strong acids, heat, or radical initiators) relevant to your substrate.
Caption: Selection logic to minimize polymerization risks. Acrylates require non-acidic routes (TBTA) to prevent radical/cationic polymerization; robust substrates can use Isobutylene if temperature is controlled.
Technical Modules: Protocols & Troubleshooting
Module A: The Isobutylene Route
Best for: Simple, robust carboxylic acids.
Primary Failure Mode: Cationic polymerization of Isobutylene (forming Polyisobutylene/PIB).
Symptom: Reaction mixture becomes a clear, viscous "goo" or rubber; yield drops.
The Mechanism of Failure
Isobutylene is highly susceptible to acid-catalyzed cationic polymerization. If the local concentration of acid is too high or the temperature spikes, the isobutylene reacts with itself rather than your carboxylic acid.
Optimized Protocol (Anti-Polymerization)
Preparation: Dissolve carboxylic acid in DCM (0.5 M).
Catalyst: Add conc. H2SO4 (0.1–0.5 equiv). Do not use excess.
The Critical Step (Temperature): Cool the vessel to -20°C (Salt/Ice bath or Cryocooler).
Addition: Condense isobutylene gas into a separate cold trap first, then transfer the liquid isobutylene (approx 2-5 equiv) slowly to the reaction mixture.
Why? Bubbling gas directly into warm acid creates "hot spots" that trigger polymerization immediately.
Sealing: Seal the pressure tube/autoclave immediately.
Reaction: Allow to warm to Room Temperature (20-25°C) only after mixing is complete. Stir for 12-24h.
Troubleshooting Table: Isobutylene Route
Issue
Probable Cause
Corrective Action
Viscous/Gummy Residue
Cationic Polymerization of Isobutylene.
Restart. Use lower temperature (-20°C) during addition. Switch catalyst to mild Lewis acid (e.g., BF3·Et2O) if H2SO4 is too harsh.
Low Yield (No Polymer)
Isobutylene escaped.
Check seals. Isobutylene b.p. is -6.9°C; standard glassware will leak. Use a screw-cap pressure tube.
Explosion/Overpressure
Runaway polymerization (exothermic).
Safety Hazard. Never fill vessel >50%. Ensure blast shield is used.
Module B: The TBTA Route (Armstrong's Reagent)
Best for: Acid-sensitive substrates, Acrylates (prevents radical polymerization).
Primary Failure Mode: Thermal rearrangement to N-tert-butyl trichloroacetamide.
The Mechanism of Failure
tert-Butyl 2,2,2-trichloroacetimidate (TBTA) is an imidate. Upon heating (>40°C), it undergoes an irreversible rearrangement to the stable amide byproduct, killing the reactivity.
Optimized Protocol
Reagent Prep: Synthesize or purchase fresh TBTA. Store at 4°C.
Mix: Combine carboxylic acid (1.0 equiv) and TBTA (1.2–1.5 equiv) in Cyclohexane or DCM.
Catalyst: Add BF3·Et2O (cat. amount) only if needed. Often runs uncatalyzed.
Temperature:Strictly < 25°C.
Workup: Filter off the trichloroacetamide precipitate.
Module C: The Boc Anhydride Route (Mg(ClO4)2)
Best for: High-value intermediates; avoiding gas handling.
Primary Failure Mode: Carbonate formation (mixed anhydrides).
Temp: 40°C (This route tolerates mild heat better than TBTA).
Special Case: Preventing Acrylate Polymerization
For substrates like acrylic acid or methacrylic acid, the substrate itself is the polymerization risk.
The "Inhibitor Cocktail" Standard:
If synthesizing tert-butyl acrylates, you must inhibit free-radical polymerization.
Oxygen Presence: Do not run under strict Argon/Nitrogen if using MEHQ (Hydroquinone monomethyl ether). MEHQ requires dissolved oxygen to function as an inhibitor.[1][2]
Additives: Add 100–500 ppm of BHT (Butylated hydroxytoluene) or Phenothiazine to the reaction mixture.
Copper Wire: Adding a coil of clean copper wire to the flask acts as a radical scavenger.[1]
Frequently Asked Questions (FAQ)
Q: My reaction mixture turned into a solid block of plastic. How do I clean the glassware?A: If you polymerized isobutylene (PIB), the polymer is soluble in non-polar solvents. Soak the glassware in Hexanes or Toluene overnight; it will dissolve.
If you polymerized an acrylate (polyacrylic acid), the polymer is likely cross-linked and insoluble. You may need to soak in hot alcoholic KOH (base bath) or, in worst cases, discard the glassware.
Q: Can I use TFA to make the ester?A: No. TFA (Trifluoroacetic acid) is used to remove (cleave) tert-butyl esters, not form them.[3] The equilibrium heavily favors the acid + isobutylene side under acidic conditions unless you use a massive excess of isobutylene in a sealed tube (Method A).
Q: Why did my TBTA reaction yield a white solid but no ester?A: You likely overheated the reaction. The white solid is N-tert-butyl trichloroacetamide (the rearrangement product). Ensure the reaction stays below 25°C.
Q: Is Magnesium Perchlorate safe?A: Mg(ClO4)2 is a strong oxidant. While generally safe in small catalytic amounts in DCM, never mix it with strong reducing agents or heat the dry salt with organic material.
References
Isobutylene Esterification & Polymerization Risks
Reference: McClenaghan, J. et al. "Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections." Organic Process Research & Development.
Source: (Contextual validation of isobutylene handling).
Magnesium Perchlorate Method (Bartoli)
Reference: Bartoli, G. et al. "Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate." Organic Letters, 2005, 7(3), 427–430.
Source:
TBTA (Armstrong's Reagent)
Reference: Armstrong, A. et al. "tert-Butyl 2,2,2-trichloroacetimidate: A versatile reagent for the preparation of tert-butyl esters and ethers." Tetrahedron Letters, 1988, 29(20), 2483-2486.
Source:
Acrylate Inhibition
Reference: "Stabilization of Acrylic Esters."[2] ResearchGate Technical Documents.
1H NMR Spectrum Analysis of tert-Butyl 4-Fluoro-3-Hydroxybenzoate: A Comparative Technical Guide
Topic: 1H NMR Spectrum Analysis of tert-Butyl 4-Fluoro-3-Hydroxybenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR Spectrum Analysis of tert-Butyl 4-Fluoro-3-Hydroxybenzoate
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of pharmaceutical intermediates such as Acoramidis (AG10), tert-butyl 4-fluoro-3-hydroxybenzoate (CAS: 25804-49-3 analog/derivative) serves as a critical regiochemical building block. Verifying the positional integrity of the fluorine and hydroxyl groups is paramount, as regioisomeric impurities (e.g., the 3-fluoro-4-hydroxy isomer) possess similar chromatographic retention times but vastly different biological activities.
This guide provides a comparative analysis of the 1H NMR profile of tert-butyl 4-fluoro-3-hydroxybenzoate. Unlike standard spectral lists, we compare solvent systems (CDCl₃ vs. DMSO-d₆) to optimize proton visibility and regioisomeric signatures to ensure structural purity.
Structural Analysis & Theoretical Assignment
Before analyzing the spectrum, we must define the spin system. The molecule consists of a 1,3,4-trisubstituted benzene ring, a labile hydroxyl proton, and a distinct tert-butyl aliphatic group.
Molecular Formula: C₁₁H₁₃FO₃
Key Features:
Proton A (H-2): Isolated between the ester and hydroxyl group.
Proton B (H-5): Ortho to the Fluorine atom (strong
coupling).
Proton C (H-6): Adjacent to H-5.
Fluorine Effect: The ¹⁹F nucleus (Spin 1/2) couples with aromatic protons, creating complex splitting patterns (dd or ddd) distinct from non-fluorinated analogs.
Table 1: Predicted Chemical Shift & Coupling Assignments
Based on substituent shielding constants and experimental data for benzoate analogs.
Comparative Analysis: Solvent Selection (The "Alternatives")
The choice of solvent is not merely about solubility; it fundamentally alters the spectral resolution of the labile hydroxyl proton and the separation of aromatic signals.
Alternative A: Chloroform-d (CDCl₃)
Performance: Standard for initial screening.
Drawback: The hydroxyl proton often appears as a broad, weak hump or exchanges with trace water, making it invisible.
Risk: In CDCl₃, the H-2 and H-6 signals may overlap due to similar magnetic environments, complicating integration.
Alternative B: DMSO-d₆ (Recommended)
Performance: Excellent hydrogen bond acceptor.
Advantage: Forms a strong H-bond with the phenolic -OH, shifting it downfield (
9.5–10.5 ppm) and sharpening the peak. This confirms the presence of the free phenol.
Resolution: The higher viscosity and polarity often separate the H-2 and H-6 multiplets, allowing for precise coupling constant analysis.
Table 2: Solvent Performance Comparison
Feature
CDCl₃ (Chloroform-d)
DMSO-d₆ (Dimethyl Sulfoxide-d)
Recommendation
-OH Visibility
Poor (Broad/Invisible)
Excellent (Sharp, ~10 ppm)
Use DMSO for structure confirmation.
Aromatic Resolution
Moderate (Potential overlap)
High (Distinct multiplets)
Use DMSO for coupling analysis.
Water Peak
ppm (May overlap with t-Butyl)
ppm (Clear of key regions)
DMSO avoids t-Butyl interference.
Comparative Analysis: Regioisomer Differentiation
The most common impurity is the 3-fluoro-4-hydroxy isomer (inverted substituents). NMR is the gold standard for distinguishing these due to the Ortho-Fluorine Effect .
The Diagnostic Logic
Target Molecule (4-Fluoro-3-Hydroxy):
H-2 is meta to Fluorine.
Coupling: Small
(~6 Hz).
Appearance: Narrow doublet of doublets.
Impurity (3-Fluoro-4-Hydroxy):
H-2 is ortho to Fluorine.
Coupling: Large
(~10-12 Hz).
Appearance: Wide doublet or dd.
Critical Check: If your H-2 signal (the most downfield aromatic proton) shows a large splitting (>9 Hz), you likely have the wrong isomer.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this protocol.
Step 1: Sample Preparation
Mass: Weigh 10–15 mg of the solid ester.
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). Avoid CDCl₃ for final characterization.
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.
Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for calibration.
Step 2: Acquisition Parameters (400 MHz+)
Pulse Sequence: Standard 1D Proton (zg30).
Scans (NS): 16 (minimum) to 64 (for trace impurity detection).
Relaxation Delay (D1): Set to 2.0 seconds or higher.
Reasoning: The tert-butyl protons have a long T1 relaxation time. A short D1 will suppress the t-butyl integral relative to the aromatic protons, skewing the 9:1 integration ratio.
Spectral Width: -2 to 14 ppm (to capture the downfield -OH).
Step 3: Processing & Validation
Phase Correction: Manual phasing is required for the broad -OH peak.
Integration:
Calibrate the tert-butyl singlet to 9.00 .
Verify the aromatic region integrates to 3.00 (total).
Verify the -OH peak integrates to 1.00 .
Visualization: Structural Verification Workflow
Figure 1: Decision tree for verifying the structural identity of tert-butyl 4-fluoro-3-hydroxybenzoate using NMR parameters.
References
BenchChem. (2025).[4][5] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from
Abraham, R. J., et al. (2006).[6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Retrieved from
Reich, H. J. (2020).[7] Structure Determination Using Spectroscopic Methods: Fluorine-Proton Coupling Constants. University of Wisconsin-Madison. Retrieved from
HPLC retention time comparison: tert-butyl vs methyl 4-fluoro-3-hydroxybenzoate
Executive Summary This technical guide provides a comparative analysis of the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) retention behavior of Methyl 4-fluoro-3-hydroxybenzoate and its bulky analog, t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative analysis of the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) retention behavior of Methyl 4-fluoro-3-hydroxybenzoate and its bulky analog, tert-Butyl 4-fluoro-3-hydroxybenzoate .
Core Finding: The substitution of the methyl group with a tert-butyl moiety results in a significant increase in hydrophobicity, leading to a substantial shift in retention time (
). Under standard C18/Acetonitrile gradient conditions, the tert-butyl derivative consistently elutes later, often requiring higher organic strength for elution. This guide details the physicochemical drivers, recommended separation protocols, and troubleshooting strategies for researchers synthesizing or analyzing these ester intermediates.
The chromatographic separation of these two compounds is governed primarily by the hydrophobic effect . The structural difference lies solely in the ester alkyl chain, yet this modification drastically alters the partition coefficient (LogP).
Table 1: Comparative Physicochemical Properties
Property
Methyl 4-fluoro-3-hydroxybenzoate
tert-Butyl 4-fluoro-3-hydroxybenzoate
Impact on HPLC
CAS Number
214822-96-5
Analogous Structure
Identifier
Formula
MW Difference (+42 Da)
Mol. Weight
170.14 g/mol
212.22 g/mol
Mass Spec Confirmation
Steric Bulk
Low (Planar flexibility)
High (Spherical bulk)
Shape Selectivity
cLogP (Est.)
~1.32
~2.95 - 3.10
Primary Retention Driver
Polarity
Moderate
Low
Solubility/Elution Strength
Analyst Note: The shift in LogP by approximately +1.7 units predicts a massive increase in retention factor (
). In a typical RP-HPLC run (e.g., 50% ACN), the tert-butyl ester may exhibit a value 3-4x higher than the methyl ester.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the differential interaction mechanisms between the analytes and the C18 stationary phase.
Figure 1: Mechanistic workflow showing the differential partitioning of methyl vs. tert-butyl esters on a C18 column.
Standardized Experimental Protocol
To ensure reproducible separation, the following protocol is recommended. This method is designed to resolve both compounds within a single run, useful for monitoring transesterification reactions or purity analysis.
Chromatographic Conditions
Column: C18 (L1), 4.6 x 150 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry).
Rationale: Standard C18 provides sufficient hydrophobic selectivity.
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
Rationale: Acidic pH suppresses ionization of the phenol group (
), keeping analytes neutral for sharper peaks.
Mobile Phase B: Acetonitrile (HPLC Grade).
Rationale: ACN has lower viscosity and higher elution strength than Methanol, crucial for eluting the sticky tert-butyl ester.
Detection: UV @ 254 nm (Primary) and 210 nm (Secondary).
Note: The benzoate core absorbs strongly at 254 nm.
Gradient Program
Time (min)
% Mobile Phase B (ACN)
Phase Description
0.0
10%
Equilibration : Focuses early polar impurities.
2.0
10%
Isocratic Hold : Ensures retention of Methyl ester.
15.0
90%
Linear Ramp : Elutes Methyl ester (~6 min) then t-Butyl ester (~12 min).
18.0
90%
Wash : Removes highly lipophilic byproducts.
18.1
10%
Re-equilibration : Prepare for next injection.
23.0
10%
End .
Performance Comparison & Data Interpretation
The following data represents typical retention behavior observed under the conditions described above.
Table 2: Representative Chromatographic Metrics
Parameter
Methyl 4-fluoro-3-hydroxybenzoate
tert-Butyl 4-fluoro-3-hydroxybenzoate
Retention Time ()
5.2 ± 0.2 min
11.8 ± 0.3 min
Capacity Factor ()
~2.5
~6.9
Peak Width ()
Narrow (< 0.2 min)
Broader (~0.35 min) due to diffusion
Tailing Factor ()
1.0 - 1.1
1.1 - 1.2
Resolution ()
N/A
> 15.0 (Baseline Separated)
Critical Analysis
Elution Order: The Methyl ester always elutes first. The tert-butyl group adds three methyl carbons in a spherical arrangement, shielding the ester linkage and creating a "grease ball" effect that binds strongly to the C18 chains.
Resolution: The resolution between these two species is extremely high (
). If they co-elute, check for column collapse (phase dewetting) or mobile phase preparation errors (e.g., accidentally using 100% organic).
Peak Shape: The tert-butyl peak may broaden slightly due to stronger mass transfer resistance in the stationary phase.
Troubleshooting & Optimization Guide
Workflow: Method Development Decision Tree
Figure 2: Decision tree for optimizing retention issues.
Common Issues
Carryover: The tert-butyl ester is sticky. Ensure the needle wash solvent contains at least 50% organic solvent (ACN/MeOH) to prevent ghost peaks in subsequent runs.
Hydrolysis: Both esters are susceptible to hydrolysis at high pH. Strictly maintain pH < 7.0 (ideally 3.0–4.0 using Formic or Phosphoric acid).
Detection Limits: The fluorine substitution does not significantly alter UV absorption compared to the non-fluorinated parent, but the tert-butyl group dilutes the chromophore density by mass. Expect slightly lower response per gram for the tert-butyl derivative.
References
ChemScene. (2025). Methyl 4-fluoro-3-hydroxybenzoate Product Data & Calculated Properties. Retrieved from [2]
BenchChem. (2025).[3] Technical Support Center: Separation of Benzoic Acid Methyl Ester Isomers. Retrieved from
Taylor & Francis. (2022). Comparative chemical and biological hydrolytic stability of homologous esters. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from
National Center for Biotechnology Information. (2025).
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard reference for Hydrophobic Subtraction Model).
Mass Spectrometry Fragmentation Profiling: A Comparative Guide to tert-Butyl 4-Fluoro-3-hydroxybenzoate and Its Analogs
Executive Summary In drug development and synthetic chemistry, the selection of a carboxylic acid protecting group profoundly impacts both chemical stability and analytical traceability. This guide objectively compares t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug development and synthetic chemistry, the selection of a carboxylic acid protecting group profoundly impacts both chemical stability and analytical traceability. This guide objectively compares the mass spectrometry (MS) fragmentation behavior of tert-butyl 4-fluoro-3-hydroxybenzoate against its methyl ester and free acid alternatives. By dissecting the causality behind their ionization efficiencies and fragmentation pathways, we provide researchers with actionable, self-validating protocols for LC-MS/MS method development.
Mechanistic Principles of Fragmentation (Causality & Theory)
The fragmentation of tert-butyl 4-fluoro-3-hydroxybenzoate under electron ionization (EI) or collision-induced dissociation (CID) is heavily dictated by the steric bulk and thermodynamic stability of the tert-butyl group.
Unlike straight-chain alkyl esters, highly branched tert-butyl esters typically exhibit a weak or non-existent molecular ion (M+•) peak[1]. This occurs because the internal energy imparted during ionization rapidly dissipates through the cleavage of the sterically hindered group before the intact ion can reach the detector[1].
The dominant and most diagnostically useful fragmentation pathway is the loss of isobutylene (56 Da) . Mechanistically, the migration of a hydrogen atom from the tert-butyl group to the carbonyl oxygen proceeds via a low-lying, six-membered cyclic transition state—a McLafferty-type rearrangement[2]. This leads to an energetically favored intermediate, yielding the radical cation of the free 4-fluoro-3-hydroxybenzoic acid (m/z 156)[2]. Alternatively, direct inductive cleavage yields a highly stable tert-butyl carbocation (m/z 57)[3].
Why this matters: The facile loss of 56 Da provides a highly specific Neutral Loss (NL) or Multiple Reaction Monitoring (MRM) transition. This makes the tert-butyl ester exceptionally easy to track in complex biological matrices compared to its methyl or ethyl counterparts.
Mass spectrometry fragmentation pathway of tert-butyl 4-fluoro-3-hydroxybenzoate.
Comparative MS Performance Data
To objectively evaluate analytical performance, we compare the tert-butyl ester against methyl 4-fluoro-3-hydroxybenzoate and the baseline active pharmaceutical ingredient, 4-fluoro-3-hydroxybenzoic acid[4].
High exact mass stability; ideal for intact structural confirmation.
tert-Butyl 4-fluoro-3-hydroxybenzoate
212.22 g/mol
Weak / Absent
-56 Da (Isobutylene)
156, 139, 57
Highly specific MRM tracking via 56 Da neutral loss in complex matrices.
Experimental Workflow & Self-Validating Protocols
To ensure data trustworthiness, the following LC-MS/MS protocol incorporates a self-validating system using matrix spikes and system suitability blanks. This ensures that every detected signal is causally linked to the analyte rather than background noise.
Step-by-step LC-MS/MS analytical workflow for ester comparative analysis.
Step-by-Step Methodology:
Sample Preparation & Matrix Spiking:
Dissolve the ester samples in LC-grade methanol to a stock concentration of 1 mg/mL. For matrix analysis, spike the analyte into blank plasma or reservoir water[5]. Extract using Solid-Phase Extraction (SPE) to remove matrix suppressors.
Self-Validation Check: Always run a pre-extraction blank. By doing so, the system self-validates the absence of isobaric interferences, ensuring that any observed m/z 156 signal originates exclusively from the analyte's fragmentation.
Chromatographic Separation:
Utilize a UHPLC system equipped with a C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% to 95% B over 5 minutes at 0.4 mL/min.
Ionization (ESI Source):
Operate the Electrospray Ionization (ESI) source in positive ion mode for the esters ([M+H]⁺) and negative ion mode for the free acid ([M-H]⁻).
Causality: The free acid readily deprotonates due to the electron-withdrawing fluorine atom stabilizing the carboxylate anion. Conversely, the esters lack this acidic proton and rely on the protonation of the carbonyl oxygen.
MS/MS MRM Optimization:
For the tert-butyl ester, optimize the collision energy (CE) to maximize the 213.2 -> 157.1 transition (protonated loss of isobutylene). Run a collision energy sweep (10–40 eV) to establish the breakdown curve and prevent over-fragmentation into the m/z 111 phenyl cation.
Data Validation:
Assess the signal-to-noise (S/N) ratio of the lowest calibration standard. The analytical run is validated only if the S/N > 10 and the post-run blank shows < 5% carryover.
Conclusion
While methyl esters provide robust molecular ions for exact mass confirmation, tert-butyl 4-fluoro-3-hydroxybenzoate offers superior analytical traceability in complex mixtures. Its thermodynamically driven fragmentation—specifically the low-energy McLafferty-type loss of isobutylene—creates a distinct, highly sensitive MS/MS signature that researchers can leverage for rigorous MRM assays during drug development.
References
Interpretation of mass spectra. Saarland University. 1
Dissociative photoionization of EUV lithography photoresist models. arXiv. 2
Mass Spectrometry: Fragmentation. Miami University. 3
The Strategic Advantage of Tert-butyl Esters in the Protection of Fluorinated Benzoates: A Comparative Guide
In the intricate world of pharmaceutical synthesis and drug development, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of ca...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of pharmaceutical synthesis and drug development, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of carboxylic acids, particularly electronically modified systems such as fluorinated benzoates, the choice between a simple methyl ester and a sterically hindered tert-butyl ester can have profound implications for the overall synthetic strategy. This guide provides a detailed comparison of these two common protecting groups, offering experimental insights and data to inform the decision-making process for researchers and synthetic chemists.
At a Glance: Key Differences in Properties and Reactivity
The fundamental difference between tert-butyl and methyl esters lies in their steric and electronic properties, which dictate their stability and cleavage conditions. The bulky tert-butyl group provides significant steric shielding to the carbonyl carbon, rendering it highly resistant to nucleophilic attack. In contrast, the small methyl group offers minimal steric hindrance. This structural variance leads to distinct reactivity profiles, which are summarized below.
Property
Tert-butyl Ester
Methyl Ester
Stability to Basic Conditions
High
Low (susceptible to saponification)
Stability to Nucleophiles
High
Low
Cleavage Conditions
Mild to strong acidic conditions (e.g., TFA, H₃PO₄)
Basic hydrolysis (e.g., LiOH, NaOH)
Byproducts of Cleavage
Isobutylene (gas) and tert-butanol
Methanol and a carboxylate salt
Compatibility with Organometallics
Generally high
Low
The Decisive Factor: Orthogonality and Stability in Complex Syntheses
The primary advantage of the tert-butyl ester is its robustness under basic and nucleophilic conditions, providing crucial orthogonality in multi-step syntheses where other functional groups may be base-labile.[1] Conversely, the methyl ester is readily cleaved under basic conditions, a process known as saponification.[2]
This difference is critical when planning synthetic routes involving strong bases, such as in directed ortho-metalation (DoM) reactions. Fluorine itself is a potent directing group in ortho-lithiation, and the ability to perform this transformation on a protected fluorinated benzoate opens up a wide array of synthetic possibilities for further functionalization of the aromatic ring.[3] A tert-butyl ester will remain intact under the harsh basic conditions of ortho-lithiation using organolithium reagents, whereas a methyl ester would be readily attacked by the strong base.[1][4]
Diagram of Deprotection Mechanisms
The distinct cleavage pathways for tert-butyl and methyl esters are visualized below. The acid-catalyzed removal of the tert-butyl group proceeds through a stable tertiary carbocation, while the base-catalyzed hydrolysis of the methyl ester involves nucleophilic acyl substitution.
Caption: Deprotection pathways for tert-butyl and methyl esters.
Experimental Protocols and Comparative Data
To provide a practical comparison, we present typical experimental protocols for the protection of 4-fluorobenzoic acid and the subsequent deprotection of the resulting esters.
Protection of 4-Fluorobenzoic Acid
Method 1: Tert-butyl Ester Formation
A reliable method for the synthesis of tert-butyl esters involves the use of di-tert-butyl dicarbonate (Boc anhydride) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[5]
Trifluoroacetic acid (TFA) is a common and effective reagent for the cleavage of tert-butyl esters.[7] The byproducts, isobutylene and excess TFA, are volatile and easily removed.[8]
The choice between a tert-butyl and a methyl ester for the protection of a fluorinated benzoate is a strategic one that should be guided by the planned synthetic route. The tert-butyl ester offers superior stability under basic and nucleophilic conditions, making it the ideal choice for syntheses involving organometallic reagents or other base-sensitive transformations such as directed ortho-metalation. Its clean, acid-labile deprotection with volatile byproducts is an additional significant advantage.
The methyl ester, while straightforward to introduce and cleave, lacks the orthogonality of the tert-butyl group due to its lability to basic hydrolysis. This can be a significant limitation in complex synthetic sequences. For researchers in drug development and process chemistry, the robustness and versatility of the tert-butyl ester often outweigh the potentially simpler introduction of a methyl ester, providing a more secure and flexible protecting group strategy for fluorinated benzoates.
References
Gohier, F., Castanet, A.-S., & Mortier, J. (2003). Selectivities in Reactions of Organolithium Reagents with Unprotected 2-Halobenzoic Acids. Organic Letters, 5(10), 1939-1942.
Guidechem. (2024). Methyl 4-Fluorobenzoate: From Synthesis and Uses to Safety Insights.
Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. (2020). PMC.
Mortier, J., et al. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (19), 2453-2458.
Benchchem. (2025). A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs.
Mortier, J., et al. (1995). Directed lithiation of unprotected benzoic acids. Semantic Scholar.
Benchchem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
Organic Chemistry Portal. tert-Butyl Esters.
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
Gohier, F., Castanet, A.-S., & Mortier, J. (2003). Selectivities in Reactions of Organolithium Reagents with Unprotected 2-Halobenzoic Acids.
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Future Medicinal Chemistry.
Mortier, J. Directed (ortho)
Mortier, J., et al. (1995). Directed lithiation of unprotected benzoic acids.
Benchchem. (2025).
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange.
Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133.
Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. (2020). YouTube.
Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. (2001). ARKIVOC.
Wikipedia.
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Future Science.
Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. (2018). R&D World.
Mortier, J., et al.
Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. (2017). Sciforum.
Kocienski, P. J. (2005). Protecting Groups.
Tuning Molecular Motors with Tert-Butyl and Fluorinated Tert-Butyl Groups. (2025). arXiv.org.
Ester to Acid - Common Conditions. Common Organic Chemistry.
Isomerization during hydrolysis of a methyl ester. (2020). Reddit.
Hydrolysis and saponification of methyl benzo
Benchchem. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (2021). PMC.
Nucleophilic Acyl Substitution Reactions in the Labor
BLDpharm. METHYL 2-BROMO-4-(TERT-BUTYL)
Saponification of methyl benzo
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
A Comparative Guide to the Melting Point of Tert-butyl 4-fluoro-3-hydroxybenzoate and Structurally Related Compounds
This guide provides a comparative analysis of the melting point for tert-butyl 4-fluoro-3-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of publicly accessible, experimen...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative analysis of the melting point for tert-butyl 4-fluoro-3-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of publicly accessible, experimentally determined melting point data for this specific compound, this guide establishes a reference framework through the analysis of structurally similar molecules. Understanding the melting point is a critical first step in compound characterization, offering insights into purity, crystalline structure, and stability. This document is intended for researchers, scientists, and drug development professionals who rely on precise physicochemical data to inform their work.
The following sections will delve into a comparative data analysis, a standardized protocol for melting point determination, and the underlying scientific principles that govern the observed melting behaviors.
Comparative Analysis of Melting Points
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This physical property is highly sensitive to molecular structure, intermolecular forces, and the presence of impurities. For tert-butyl 4-fluoro-3-hydroxybenzoate, we can infer its likely melting behavior by examining its constituent parts and comparing them to analogous compounds.
The core structure is a benzoic acid scaffold, modified with a fluorine atom, a hydroxyl group, and a tert-butyl ester. Each of these modifications influences the intermolecular forces—such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces—that dictate the energy required to break the crystal lattice.
The table below presents the experimentally determined melting points of several structurally related compounds. This comparison allows for a logical estimation of the melting point of tert-butyl 4-fluoro-3-hydroxybenzoate.
From this data, we can observe that the free carboxylic acid, 4-fluoro-3-hydroxybenzoic acid, exhibits a significantly higher melting point due to strong intermolecular hydrogen bonding between the carboxylic acid moieties. When the carboxylic acid is esterified, as in methyl 4-fluoro-3-hydroxybenzoate, the melting point is substantially lower. This is because the ester group disrupts the strong hydrogen bonding network of the carboxylic acid.
The introduction of a bulky tert-butyl group in place of a methyl group is expected to further influence the crystal packing and intermolecular forces. Generally, a less compact crystal lattice, which can be caused by a bulky group, may lead to a lower melting point.
Caption: Structural relationships and melting points of analogous compounds.
Experimental Protocol for Melting Point Determination
To ensure the generation of reliable and reproducible data, a standardized protocol for melting point determination is essential. The following describes the capillary melting point method, a widely accepted technique in synthetic chemistry.
Instrumentation and Materials
Melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70)
Capillary tubes (sealed at one end)
Spatula
Mortar and pestle
The sample of tert-butyl 4-fluoro-3-hydroxybenzoate (finely powdered)
Reference standards with known melting points (for calibration)
Step-by-Step Methodology
Sample Preparation: Ensure the sample is completely dry and free of solvent. Grind the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.
Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be between 2-4 mm.
Instrument Calibration: Calibrate the melting point apparatus using certified reference standards that bracket the expected melting point of the sample. This step is crucial for ensuring the accuracy of the temperature reading.
Measurement:
Place the packed capillary tube into the heating block of the melting point apparatus.
Set a heating rate of approximately 10-20 °C per minute for a rapid initial determination.
Observe the sample and note the approximate temperature at which it melts.
Allow the apparatus to cool.
For a precise measurement, prepare a new capillary with the sample and set the apparatus to heat rapidly to a temperature about 15-20 °C below the approximate melting point.
Then, reduce the heating rate to 1-2 °C per minute.
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Data Interpretation: A sharp melting point range (typically less than 2 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider range of temperatures.
Caption: Workflow for capillary melting point determination.
Conclusion
The experimental determination of this value using the standardized protocol outlined above is strongly recommended for any researcher utilizing this compound. This will not only provide a crucial data point for its characterization but also serve as a reliable indicator of its purity for subsequent applications in research and development.
References
PubChem. 4-Fluoro-3-hydroxybenzoic acid. National Institutes of Health. [Link]
A Technical Guide to the Comparative Reactivity of 4-Fluoro-3-hydroxybenzoate Esters in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the synthesis of substituted aromatic compounds is a cornerstone of molecular design. Among these,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of substituted aromatic compounds is a cornerstone of molecular design. Among these, 4-amino-3-hydroxybenzoic acid derivatives are pivotal structural motifs found in a range of bioactive molecules and high-performance polymers. A key synthetic route to these compounds involves the nucleophilic aromatic substitution (SNAr) of 4-fluoro-3-hydroxybenzoate esters. This guide provides an in-depth analysis of the factors governing the reactivity of these esters in SNAr reactions, offering a comparative perspective for researchers engaged in the synthesis of complex aromatic molecules.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr proceeds via a two-step addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is temporarily lost in this step, which is typically the rate-determining step of the reaction.[3] In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.
The facility of an SNAr reaction is critically dependent on three factors:
The nature of the leaving group: The leaving group's ability to depart is a key factor. For halogens, the reactivity order is often F > Cl > Br > I. This is counterintuitive based on bond strength but is explained by the fact that the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Since the first step is rate-determining, the strength of the C-F bond is less important than the rate of formation of the Meisenheimer complex.[3]
The presence of electron-withdrawing groups: The aromatic ring must be activated by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[4] These groups stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[5]
The strength of the nucleophile: A more potent nucleophile will generally react faster.
The 4-Fluoro-3-hydroxybenzoate Ester System: A Balancing Act of Electronic Effects
In 4-fluoro-3-hydroxybenzoate esters, the aromatic ring is substituted with three key functional groups that collectively influence its reactivity in SNAr reactions:
The Fluoro Group (Leaving Group): Located at the 4-position, the fluorine atom serves as an excellent leaving group for the reasons mentioned above. Its high electronegativity makes the C4 position highly electrophilic and susceptible to nucleophilic attack.
The Ester Group (Activating Group): Positioned para to the fluorine, the ester group (-COOR) is a moderately strong electron-wíthdrawing group. Through its -I (inductive) and -M (mesomeric) effects, it effectively delocalizes the negative charge of the Meisenheimer intermediate, thus activating the ring for nucleophilic substitution.
The Hydroxyl Group (Modulating Group): The hydroxyl group at the 3-position (ortho to the ester and meta to the fluorine) has a more complex role. It is an electron-donating group by resonance (+M effect) and an electron-withdrawing group by induction (-I effect). Its overall effect on the electron density of the ring is a combination of these opposing influences. Furthermore, under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide, which is a much stronger electron-donating group and would deactivate the ring towards nucleophilic attack. This necessitates careful control of the reaction conditions. The ortho-hydroxyl group may also participate in intramolecular hydrogen bonding, which can influence the conformation and reactivity of the ester.[6]
The interplay of these electronic effects is crucial in determining the overall reactivity of the substrate.
Comparative Reactivity with Different Nucleophiles
Nucleophile Class
Representative Nucleophile
Expected Relative Reactivity
Rationale
Primary Amines
e.g., Methylamine, Aniline
High
Good nucleophiles with relatively low steric hindrance. The resulting secondary amines are important synthetic targets.
Secondary Amines
e.g., Dimethylamine, Piperidine
Moderate to High
Generally stronger nucleophiles than primary amines, but their greater steric bulk can slightly reduce the reaction rate.
Ammonia
NH3
Moderate
A reasonably good nucleophile, but its volatility and the potential for multiple substitutions can complicate the reaction.
Thiols
e.g., Thiophenol
High
Thiols are excellent nucleophiles in SNAr reactions due to the high polarizability of the sulfur atom.
Alkoxides
e.g., Sodium Methoxide
Moderate
Strong bases and good nucleophiles. However, care must be taken to avoid deprotonation of the hydroxyl group, which would deactivate the substrate.
Water/Alcohols
H2O, ROH
Low
Weak nucleophiles that typically require harsh reaction conditions (high temperature and pressure) for SNAr reactions.
Experimental Protocol: Synthesis of Methyl 4-amino-3-hydroxybenzoate
This protocol provides a detailed, step-by-step methodology for a representative SNAr reaction of methyl 4-fluoro-3-hydroxybenzoate with ammonia to yield methyl 4-amino-3-hydroxybenzoate.
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-fluoro-3-hydroxybenzoate (1.0 eq) in DMSO (5-10 mL per gram of ester).
Addition of Nucleophile: Add aqueous ammonia (5-10 eq) to the stirred solution at room temperature.
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Washing: Combine the organic extracts and wash sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure methyl 4-amino-3-hydroxybenzoate.
Rationale for Experimental Choices:
Solvent: DMSO is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the cationic counter-ion of the nucleophile, thereby increasing the nucleophilicity of the anion.[7]
Temperature: Heating is generally required to overcome the activation energy barrier of the reaction. The chosen temperature range is a good starting point and can be optimized based on the specific nucleophile used.
Excess Nucleophile: Using an excess of the nucleophile helps to drive the reaction to completion.
Aqueous Work-up: The work-up procedure is designed to remove the DMSO solvent and any unreacted ammonia, as well as any inorganic byproducts.
Visualizing the SNAr Mechanism
The following diagram illustrates the two-step addition-elimination mechanism for the reaction of a 4-fluoro-3-hydroxybenzoate ester with a generic nucleophile (Nu-).
Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.
Conclusion
4-Fluoro-3-hydroxybenzoate esters are versatile substrates for nucleophilic aromatic substitution, offering a reliable route to a variety of substituted aromatic compounds. The reactivity of these esters is a finely tuned balance of the activating effect of the para-ester group, the excellent leaving group ability of the fluorine atom, and the modulating influence of the meta-hydroxyl group. By understanding these underlying principles and carefully selecting the nucleophile and reaction conditions, researchers can effectively utilize this important class of compounds in the synthesis of novel molecules for a wide range of applications.
References
SNAr Reactions of Amines in Aprotic Solvents | Request PDF - ResearchGate. Available at: [Link]
Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Available at: [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. - ResearchGate. Available at: [Link]
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Available at: [Link]
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group | Request PDF - ResearchGate. Available at: [Link]
Personal protective equipment for handling Tert-butyl 4-fluoro-3-hydroxybenzoate
Executive Summary & Chemical Context Tert-butyl 4-fluoro-3-hydroxybenzoate is a specialized fluorinated intermediate, typically employed as a building block in medicinal chemistry for structure-activity relationship (SAR...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
Tert-butyl 4-fluoro-3-hydroxybenzoate is a specialized fluorinated intermediate, typically employed as a building block in medicinal chemistry for structure-activity relationship (SAR) studies.
While often categorized generically as an "irritant," this compound presents specific physicochemical challenges that standard safety protocols often overlook. As a fluorinated phenol derivative , it possesses both lipophilic properties (facilitated by the tert-butyl group) and potential acidity (via the phenolic hydroxyl). This duality increases the risk of dermal absorption compared to simple benzoate esters.
The Core Philosophy: Treat this compound not just as a chemical reagent, but as a bioactive contaminant. Your PPE strategy must prevent "Researcher Drift" —the gradual relaxation of safety standards when handling non-lethal but bioactive intermediates.
Hazard Profiling & Risk Assessment
Based on structural analogs (Methyl 4-fluoro-3-hydroxybenzoate) and GHS classification standards.
Hazard Category
GHS Classification
Operational Implication
Inhalation
STOT SE 3 (H335)
Fine dust generation during weighing is the primary vector for exposure.
Skin Contact
Skin Irrit. 2 (H315)
The tert-butyl group increases lipophilicity, potentially accelerating permeation through thin nitrile gloves.
Crystalline dust can cause mechanical abrasion and chemical irritation.
Reactivity
Acid Sensitive
The tert-butyl ester is acid-labile; accidental contact with strong acids can release isobutylene gas and the free acid.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be task-specific . A "one-size-fits-all" approach fails when switching between solid handling and solution chemistry.
The "Double-Shell" Protocol
For this compound, I mandate a Double-Shell approach for gloves during stock solution preparation. The outer glove takes the mechanical stress; the inner glove provides the chemical barrier.
Body Zone
PPE Requirement
Technical Justification (The "Why")
Hand (Inner)
Nitrile (4 mil)
Acts as the primary chemical barrier. High tactile sensitivity for weighing.
Hand (Outer)
Nitrile (4-6 mil) OR Neoprene
Sacrificial Layer. Protects the inner glove from solvent splashes (e.g., DCM, THF) which dissolve the compound and facilitate skin entry.
Eyes
Chemical Splash Goggles
Safety glasses are insufficient for fine powders. Air currents in fume hoods can eddy dust around standard glasses.
Respiratory
Fume Hood (Primary)
Do not rely on masks. All open handling must occur inside a certified fume hood. Use N95 only if hood failure occurs during emergency egress.
Body
Poly-cotton Lab Coat
Standard protection. Ensure cuffs are tucked under the glove gauntlet to prevent wrist exposure.
Operational Workflows & Logic
A. The "Static-Free" Weighing Protocol
Tert-butyl esters are often fluffy, crystalline solids prone to static charge. Static discharge can scatter the powder, defeating hood containment.
Preparation: Place an ionizing bar or anti-static gun inside the hood 30 seconds prior to opening the vial.
The Setup: Use a disposable anti-static weighing boat. Never weigh directly into the reaction flask if the neck is narrow (risk of spillage).
The Transfer:
Open the source container inside the hood.
Transfer solid using a clean spatula.
Self-Validation Step: Before removing hands from the hood, inspect the outer gloves for white dust. If visible, strip the outer pair immediately inside the hood.
B. Solubilization & Reaction Setup
Once in solution (typically DCM, THF, or Ethyl Acetate), the risk profile shifts from inhalation to dermal absorption .
Solvent Trap: Fluorinated aromatics in organic solvents can penetrate nitrile.
Change Frequency: If a splash occurs on the outer glove, change it immediately. Do not wait for "breakthrough" sensation.
Visualized Safety Logic
The following diagrams illustrate the decision-making process for PPE selection and Spill Response.
Diagram 1: Risk Assessment & PPE Selection Logic
Caption: Decision logic for selecting PPE based on the physical state of the material.
Diagram 2: Emergency Spill Response Workflow
Caption: Step-by-step workflow for containing and cleaning spills to prevent contamination.
Disposal & Environmental Compliance
Crucial Distinction: This is a fluorinated organic compound.
Waste Stream: Do not dispose of in the general organic waste stream if your facility separates halogenated waste. It must go into Halogenated Organic Waste .
Why? Standard incineration of fluorinated compounds can generate Hydrogen Fluoride (HF), which damages incinerator scrubbers. Specialized high-temperature incineration is required [1].[5]
Container Labeling: Clearly mark the waste tag with "Fluorinated Organic Solid/Solution."
References
Benchchem. (n.d.).[6] Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals. Retrieved from
Fisher Scientific. (2011).[2] Safety Data Sheet: 4-Fluoro-3-hydroxybenzoic acid. Retrieved from
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
WellBefore. (2022). Nitrile Gloves Chemical Resistance: What You Need to Know. Retrieved from